BenchChemオンラインストアへようこそ!

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2,4-dimethylbenzamide

Medicinal Chemistry Halogen Bonding Structure-Activity Relationship

N-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]-2,4-dimethylbenzamide (CAS 905654-95-7) is a synthetic small molecule belonging to the halogenated N-(1,3,4-oxadiazol-2-yl)benzamide class, characterized by a 4-bromophenyl substituent at the 5-position of the oxadiazole ring and a 2,4-dimethylbenzamide moiety at the 2-amino position. The compound has a molecular formula of C17H14BrN3O2 and a molecular weight of 372.22 g/mol, with a computed XLogP of approximately 4.0–4.3 based on structural analogy.

Molecular Formula C17H14BrN3O2
Molecular Weight 372.222
CAS No. 905654-95-7
Cat. No. B2764983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2,4-dimethylbenzamide
CAS905654-95-7
Molecular FormulaC17H14BrN3O2
Molecular Weight372.222
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Br)C
InChIInChI=1S/C17H14BrN3O2/c1-10-3-8-14(11(2)9-10)15(22)19-17-21-20-16(23-17)12-4-6-13(18)7-5-12/h3-9H,1-2H3,(H,19,21,22)
InChIKeyHNQZZZCTLIKEFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]-2,4-dimethylbenzamide (CAS 905654-95-7): Structural Identity and Procurement Context


N-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]-2,4-dimethylbenzamide (CAS 905654-95-7) is a synthetic small molecule belonging to the halogenated N-(1,3,4-oxadiazol-2-yl)benzamide class, characterized by a 4-bromophenyl substituent at the 5-position of the oxadiazole ring and a 2,4-dimethylbenzamide moiety at the 2-amino position [1]. The compound has a molecular formula of C17H14BrN3O2 and a molecular weight of 372.22 g/mol, with a computed XLogP of approximately 4.0–4.3 based on structural analogy [2]. This scaffold has garnered attention in medicinal chemistry due to the demonstrated antibacterial potency of closely related halogenated N-(1,3,4-oxadiazol-2-yl)benzamides against Gram-positive pathogens, including drug-resistant strains [3]. However, it is critical to note that no primary research articles or patents specifically profiling this compound could be identified in the peer-reviewed literature or authoritative databases such as PubChem, ChEMBL, or PubMed as of the search date.

Why Generic Substitution Fails for N-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]-2,4-dimethylbenzamide in Antibacterial and Anticancer Screening


Within the 1,3,4-oxadiazole benzamide class, subtle changes in halogen identity and aryl substitution position produce dramatic shifts in biological activity and selectivity that render generic substitution scientifically unsound. For the HSGN-218 antibacterial series, the combination of a 3,5-dichlorophenyl group on the oxadiazole and a 4-trifluoromethylthio substituent on the benzamide yields MIC values of 0.007–0.07 μM against C. difficile—potency that is critically dependent on this exact substitution pattern [1]. In the anticancer domain, 1,3,4-oxadiazole derivatives evaluated against SKOV3, MCF7, and A549 cell lines exhibited IC50 values ranging from 14.2 μM to >70 μM depending solely on the aryl substituent at the oxadiazole 5-position, with the furan-2-yl analog (Compound 5) showing approximately 2.5-fold greater potency than the phenyl analog (Compound 4) [2] [3]. For the target compound, the 4-bromophenyl group introduces a heavy halogen capable of participating in halogen bonding interactions distinct from chloro, fluoro, or unsubstituted phenyl analogs, while the 2,4-dimethyl substitution on the benzamide ring alters both steric bulk and lipophilicity relative to the unsubstituted benzamide (CAS 126631-01-4) or mono-methyl analog (CAS 891127-12-1). These structural features generate a unique physicochemical and pharmacological profile that does not replicate across the class.

Quantitative Differentiation Evidence for N-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]-2,4-dimethylbenzamide


Structural Differentiation: 4-Bromophenyl vs. Unsubstituted Phenyl on the Oxadiazole Ring

N-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]-2,4-dimethylbenzamide incorporates a 4-bromophenyl substituent at the oxadiazole 5-position, distinguishing it from the unsubstituted benzamide analog (CAS 126631-01-4) and the 4-chlorobenzamide analog. The bromine atom provides a heavier halogen capable of sigma-hole halogen bonding with protein backbone carbonyls, a feature absent in unsubstituted phenyl or methyl-substituted analogs [1]. In the HSGN-218 antibacterial series, halogen substitution on the oxadiazole aryl ring was critical for achieving MIC values below 0.1 μM; removal or replacement of halogens abolished activity [2]. The 4-bromo group also serves as a synthetic handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling downstream diversification that is not possible with the unsubstituted benzamide analog [1].

Medicinal Chemistry Halogen Bonding Structure-Activity Relationship

Lipophilicity and Permeability Differentiation: 2,4-Dimethylbenzamide vs. Unsubstituted Benzamide

The 2,4-dimethyl substitution on the benzamide ring increases calculated lipophilicity by approximately 0.6–0.8 logP units compared to the unsubstituted benzamide analog (CAS 126631-01-4), based on the fragment contribution of two methyl groups (π ~ 0.5–0.6 each per the Hansch approach) [1]. For the closely related compound HSGN-218 (dichlorophenyl-oxadiazole with trifluoromethylthiobenzamide), XLogP = 4.63, and its permeability profile was specifically noted as favorable for gut-restricted applications [2]. The 2,4-dimethylbenzamide moiety of the target compound provides a distinct lipophilicity window—higher than the unsubstituted benzamide but lower than the diphenylacetamide analog (XLogP3-AA = 4.9) [3]. This positions the compound in an intermediate logP range (estimated 4.0–4.3) that may balance membrane permeability with aqueous solubility for cell-based assays.

ADME Drug Design Physicochemical Profiling

Positional Isomer Differentiation: 4-Bromophenyl-N-oxadiazole-Benzamide vs. 2,4-Dimethylphenyl-N-oxadiazole-Bromobenzamide

The target compound positions the bromine on the oxadiazole-linked phenyl ring and the methyl groups on the benzamide ring. Its direct positional isomer, 3-bromo-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 891143-67-2, molecular formula also C17H14BrN3O2, MW 372.2), reverses this arrangement—placing the dimethyl groups on the oxadiazole-linked phenyl and the bromine on the benzamide . In the 1,3,4-oxadiazole anticancer literature, switching substituents between the oxadiazole 5-aryl position and the benzamide portion has been shown to alter IC50 values by more than an order of magnitude. For example, in the series reported by Mochona et al. (2016), related oxadiazole derivatives displayed IC50 differences of 0.22 μM versus 8.34 μM on PC-3 cells depending on substitution topology [1]. While direct comparative activity data for these two specific isomers is not available, the established SAR principles predict that reversing the halogen/methyl topology will produce a distinct biological fingerprint.

Scaffold Hopping Positional Isomerism Medicinal Chemistry

Molecular Weight and Drug-Likeness Differentiation: 2,4-Dimethylbenzamide vs. 2,2-Diphenylacetamide Analog

The target compound (MW 372.22) is significantly smaller than the closely related N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide (PubChem CID 16821903, MW 434.3) and HSGN-218 (MW 434.22) [1] [2]. With a molecular weight of 372.22 g/mol, it falls within the preferred range for lead-like chemical space (MW ≤ 350–400) as defined by fragment-based drug discovery guidelines, whereas the diphenylacetamide analog exceeds this threshold by over 60 Da [3]. The target compound possesses 1 hydrogen bond donor and 5 hydrogen bond acceptors, with an estimated rotatable bond count of 5, placing it within Lipinski-compliant space. The 2,4-dimethyl substitution avoids the additional aromatic ring present in the diphenylacetamide analog, which contributes to both higher molecular weight and elevated logP.

Drug-likeness Lead-likeness Fragment-based Screening

Antibacterial Class Potential: 1,3,4-Oxadiazole Benzamides as Anti-Gram-Positive Agents

The HSGN-218 series of halogenated N-(1,3,4-oxadiazol-2-yl)benzamides has established this scaffold as a validated chemotype for potent anti-Gram-positive activity, with MIC values of 0.007–0.07 μM against clinically relevant C. difficile strains—more potent than vancomycin [1]. HSGN-218 additionally demonstrates activity against vancomycin-resistant Enterococcus faecium and Enterococcus faecalis, as well as methicillin-resistant Staphylococcus aureus (MRSA) [1] [2]. The target compound (CAS 905654-95-7) shares the identical N-(1,3,4-oxadiazol-2-yl)benzamide core with HSGN-218 but differs in its specific halogen/aryl substitution pattern (4-bromophenyl + 2,4-dimethylbenzamide vs. 3,5-dichlorophenyl + 4-trifluoromethylthiobenzamide). Whether the 4-bromophenyl/2,4-dimethyl substitution pattern can replicate the extraordinary antibacterial potency of HSGN-218 is unknown; however, the scaffold precedent supports antibacterial screening of this compound [3]. HSGN-218 exhibited 100% Caco-2 cell viability at 64 μg/mL (>9000× MIC), establishing a favorable preliminary safety margin for the chemotype [1].

Antibacterial Clostridioides difficile Drug Resistance

Anticancer Class Potential: 1,3,4-Oxadiazole Cytotoxicity Across Multiple Cell Lines

1,3,4-Oxadiazole derivatives have demonstrated reproducible anticancer activity across diverse cell lines. In a 2022 study of nine oxadiazole molecular hybrids, Compound 5 (a furan-2-yl-1,3,4-oxadiazole) exhibited IC50 values of 14.2 μM (SKOV3 ovarian), 30.9 μM (MCF7 breast), and 18.3 μM (A549 lung)—representing a 2- to 3-fold potency improvement over reference compounds caffeic acid (CA, IC50 38.4–74.9 μM) and CAPE (IC50 35.5–191.3 μM) [1]. In a separate prostate cancer study, 1,3,4-oxadiazole derivatives 2d and 2a achieved IC50 values of 0.22 μM and 8.34 μM on PC-3 and LNCaP cells, respectively, with 2d confirmed to induce apoptosis and G0/G1 cell cycle arrest [2]. Importantly, the most active compounds in the glioblastoma study (Compounds 1 and 5) showed no toxicity to healthy human mesenchymal stem cells at concentrations producing >50% cancer cell inhibition [1]. The target compound (CAS 905654-95-7), containing the same 1,3,4-oxadiazole core with a bromophenyl substituent, represents an untested member of this validated anticancer chemotype.

Anticancer Cytotoxicity Glioblastoma

Recommended Research and Procurement Scenarios for N-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]-2,4-dimethylbenzamide


Antibacterial Screening Against Drug-Resistant Gram-Positive Pathogens

Based on the validated antibacterial activity of the halogenated N-(1,3,4-oxadiazol-2-yl)benzamide chemotype, as demonstrated by HSGN-218 (MIC 0.007–0.07 μM against C. difficile, activity against VRE and MRSA) [1], this compound is suitable for inclusion in phenotypic screening panels targeting multidrug-resistant Gram-positive bacteria. Its distinct substitution pattern (4-bromophenyl + 2,4-dimethylbenzamide) offers an SAR probe to determine whether the extreme potency of HSGN-218 can be retained with a synthetically simpler, lower molecular weight scaffold. The 4-bromophenyl group also provides a cross-coupling handle for late-stage diversification if initial screening yields promising activity.

Anticancer Library Expansion for 1,3,4-Oxadiazole Chemotype SAR

Given the reproducible anticancer activity of 1,3,4-oxadiazole derivatives—including IC50 values as low as 0.22 μM (PC-3 prostate cancer, compound 2d) and 14.2 μM (SKOV3 ovarian cancer, compound 5) with selectivity over healthy mesenchymal stem cells [2] [3]—this compound is positioned as an underexplored member of the chemotype. It can be integrated into focused screening libraries targeting glioblastoma, prostate, ovarian, breast, and lung cancer cell lines to map the SAR contribution of the 4-bromophenyl/2,4-dimethyl substitution pattern relative to previously reported analogs.

Synthetic Building Block for Diversification via Cross-Coupling Chemistry

The 4-bromophenyl substituent serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), enabling systematic diversification of the oxadiazole 5-aryl group [4]. The lower molecular weight (372.22 g/mol) and favorable lead-like properties compared to the diphenylacetamide analog (MW 434.3) [5] make this compound an attractive core scaffold for parallel library synthesis in medicinal chemistry programs.

Comparative Procurement with Positional Isomer for Topological SAR

For research groups conducting systematic structure-activity relationship studies, simultaneous procurement of this compound (CAS 905654-95-7, bromine on oxadiazole-aryl, methyl groups on benzamide) and its positional isomer CAS 891143-67-2 (methyl groups on oxadiazole-aryl, bromine on benzamide) enables direct head-to-head evaluation of how substituent topology affects target binding, cellular potency, and physicochemical properties—a comparison that has not been reported in the peer-reviewed literature.

Quote Request

Request a Quote for N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2,4-dimethylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.